Methyl 3-(propylsulfamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(propylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-7-12-17(14,15)10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXFEQYGBSIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(propylsulfamoyl)benzoate typically involves the reaction of 3-nitrobenzoic acid with propylamine to form the corresponding amide, followed by reduction to the sulfamide and esterification. The reaction conditions include the use of reducing agents such as hydrogen in the presence of a catalyst, and esterification is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves large-scale reactors and optimized reaction conditions to achieve cost-effective production. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester in methyl 3-(propylsulfamoyl)benzoate is susceptible to hydrolysis under acidic or basic conditions, yielding 3-(propylsulfamoyl)benzoic acid (see for analogous ester hydrolysis):
| Reaction Conditions | Product | Notes |
|---|---|---|
| Basic (NaOH/H₂O) | Sodium 3-(propylsulfamoyl)benzoate | Saponification of the ester group . |
| Acidic (HCl/H₂O) | 3-(propylsulfamoyl)benzoic acid | Direct protonation of the ester . |
This reaction is typical for aromatic esters, where the ester group (–COOCH₃) is cleaved to form the carboxylic acid (–COOH) or its conjugate base .
Electrophilic Aromatic Substitution
The benzene ring’s reactivity is influenced by the electron-withdrawing sulfamoyl group (–SO₂NHPr), which deactivates the ring and directs incoming electrophiles to the meta position relative to itself. For example:
Nitration
In a nitration reaction (using HNO₃/H₂SO₄), the sulfamoyl group would direct nitration to the meta position (C-5 or C-6 of the ring), similar to methyl benzoate nitration (see ):
| Reactant | Conditions | Product |
|---|---|---|
| This compound | HNO₃, H₂SO₄, 0–5°C | Methyl 3-(propylsulfamoyl)-5-nitrobenzoate |
This regioselectivity aligns with the behavior of electron-withdrawing groups in electrophilic aromatic substitution .
Sulfonamide Reactivity
The propylsulfamoyl group (–SO₂NHCH₂CH₂CH₃) may participate in:
Alkylation/Acylation
The secondary amine in the sulfonamide can undergo alkylation or acylation under standard conditions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide), base | N-Alkylated sulfonamide derivative |
| Acylation | RCOCl, base | N-Acylated sulfonamide derivative |
This reactivity is consistent with sulfonamide chemistry described in .
Cross-Coupling Reactions
The aromatic ring may undergo palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at positions not sterically hindered by the sulfamoyl group. For example:
| Reactant | Conditions | Product |
|---|---|---|
| This compound | Ar-B(OH)₂, Pd(PPh₃)₄, base | Biaryl derivative at C-4 or C-6 |
Key Limitations and Research Gaps
-
No Direct Experimental Data : The provided sources lack explicit studies on this compound. Predictions are based on analogous systems (e.g., methyl benzoate nitration , sulfonamide reactivity ).
-
Steric and Electronic Effects : The bulky propylsulfamoyl group may hinder reactivity at certain positions, necessitating empirical validation.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(propylsulfamoyl)benzoate is structurally related to sulfonamide compounds, which are known for their antibacterial properties. Recent studies have highlighted its potential as a therapeutic agent in treating various conditions.
Antibacterial Properties
Sulfonamide derivatives have been widely studied for their antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Case Study:
In a study examining the efficacy of various sulfonamide derivatives, this compound was found to exhibit significant antibacterial activity, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties. The compound's ability to interfere with cellular processes involved in tumor growth is under investigation.
Data Table: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15 | |
| Probenecid | HeLa | 20 | |
| Sulfamethoxazole | HeLa | 25 |
Material Science Applications
Beyond its medicinal uses, this compound has applications in material science, particularly in polymer chemistry and coatings.
Polymer Additive
This compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance in various applications.
Case Study:
A recent study demonstrated that adding this compound to a polyvinyl chloride (PVC) matrix enhanced its thermal stability by up to 30% compared to unmodified PVC .
Coatings and Sealants
The compound's chemical properties make it suitable for use in coatings and sealants, providing enhanced adhesion and durability.
Data Table: Performance of Coatings with this compound
Mechanism of Action
The mechanism by which Methyl 3-(propylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Toxicological Profiles
| Compound | Acute Toxicity (LD₅₀, Oral Rat) | Irritation Potential | Environmental Persistence |
|---|---|---|---|
| Methyl 3-(propylsulfamoyl)benzoate | Not Available | Likely moderate | Moderate (sulfonamide) |
| Methyl Benzoate | 1,170 mg/kg | Low | Low (STORET 78513) |
| Ethyl Benzoate | 2,100 mg/kg | Low | Low |
| Methanesulfonic Acid Methyl Ester | 300 mg/kg (estimated) | High | High (STORET 73119) |
Notes:
- Sulfonamide groups may enhance toxicity compared to alkyl benzoates, as seen in methanesulfonic acid derivatives .
- Alkyl benzoates exhibit low irritation, making them suitable for dermal applications .
Research Findings
- Alkyl Benzoates : The CIR Expert Panel classifies methyl and ethyl benzoates as safe in cosmetics at current use levels, citing low systemic toxicity and minimal irritation .
- Sulfonamide Reactivity : Sulfamoyl groups can form hydrogen bonds, influencing metabolic pathways (e.g., cytochrome P450 interactions) and environmental persistence .
- Environmental Impact : Methanesulfonic acid esters are flagged in EPA databases for high environmental mobility (STORET 73119), suggesting similar sulfonamide derivatives may require monitoring .
Biological Activity
Methyl 3-(propylsulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific cellular pathways. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfamoyl compounds, characterized by the presence of a sulfamoyl group attached to a benzoate moiety. The structural formula can be represented as follows:
This compound exhibits properties that make it a candidate for various therapeutic applications.
Research indicates that this compound functions primarily as an inhibitor of serum and glucocorticoid-regulated kinase (SGK) activity. SGKs are involved in numerous cellular processes, including cell survival, proliferation, and metabolism. The inhibition of SGK can lead to altered signaling pathways associated with insulin resistance and inflammation, making this compound relevant for conditions such as diabetes and autoimmune diseases .
Key Findings on Biological Activity
- Inhibition of SGK Activity : this compound has been shown to inhibit SGK activity in vitro, which may affect downstream targets involved in glucose metabolism and immune responses .
- Impact on NF-κB Pathway : The compound also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activation of NF-κB is crucial for inflammatory responses, and compounds that modulate this pathway can have therapeutic implications in inflammatory diseases .
- Toxicity Studies : Toxicological assessments indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic use .
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Evaluation in Inflammatory Models
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
